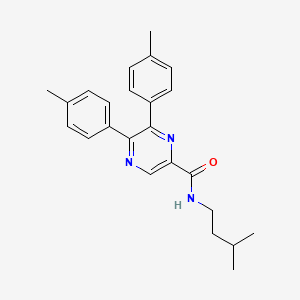
N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide: It is a derivative of pyrazine carboxamide and has been investigated for its pharmaceutical properties, particularly as a cannabinoid receptor 1 (CB1) antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide typically involves the reaction of 5,6-dip-tolylpyrazine-2-carboxylic acid with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, particularly cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide involves its interaction with cannabinoid receptor 1 (CB1). The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including pain perception, appetite regulation, and immune response .
Comparison with Similar Compounds
N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide: is similar to other pyrazine carboxamide derivatives, such as pyrazinamide and pyrazine-2-carboxamide.
Uniqueness:
This compound: is unique due to its specific substitution pattern and its potent activity as a CB1 antagonist. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-5,6-bis(4-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C24H27N3O/c1-16(2)13-14-25-24(28)21-15-26-22(19-9-5-17(3)6-10-19)23(27-21)20-11-7-18(4)8-12-20/h5-12,15-16H,13-14H2,1-4H3,(H,25,28) |
InChI Key |
DGPFCWKIBMZBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)C(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















